Casein Kinase 2 Substrate Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

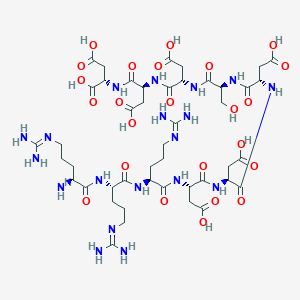

C45H73N19O24 |

|---|---|

Molecular Weight |

1264.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C45H73N19O24/c46-17(4-1-7-53-43(47)48)33(78)56-18(5-2-8-54-44(49)50)34(79)57-19(6-3-9-55-45(51)52)35(80)58-20(10-27(66)67)36(81)59-21(11-28(68)69)37(82)61-24(14-31(74)75)40(85)64-26(16-65)41(86)62-22(12-29(70)71)38(83)60-23(13-30(72)73)39(84)63-25(42(87)88)15-32(76)77/h17-26,65H,1-16,46H2,(H,56,78)(H,57,79)(H,58,80)(H,59,81)(H,60,83)(H,61,82)(H,62,86)(H,63,84)(H,64,85)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

MROOTBWJKIXJEW-VPHKHLIQSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Casein Kinase 2 (CK2) Substrate Peptide Sequence and its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Casein Kinase 2 (CK2) substrate recognition sequence, quantitative kinetic data for key substrate peptides, detailed experimental protocols for their characterization, and the visualization of CK2's role in critical signaling pathways.

The Casein Kinase 2 Substrate Consensus Sequence

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes. Its substrate specificity is primarily determined by the presence of acidic amino acid residues surrounding the phosphorylation site.

The minimal consensus sequence for CK2 phosphorylation is S/T-X-X-D/E , where S/T represents the serine or threonine residue to be phosphorylated, X is any amino acid, and D/E represents an aspartic acid or glutamic acid at the +3 position relative to the phosphoacceptor site.[1][2] However, the optimal CK2 substrate motif is characterized by a more extensive acidic environment.

Key features of the CK2 substrate sequence include:

-

Primary Determinant: An acidic residue (Asp or Glu) at the +3 position is the most critical determinant for CK2 recognition.[3][4]

-

Secondary Determinant: An acidic residue at the +1 position also significantly enhances phosphorylation efficiency.[5]

-

Acidic Flanks: Generally, CK2 prefers substrates with multiple acidic residues located downstream (C-terminal) of the phosphorylation site.[3][4] The region from +1 to +5 is particularly important for substrate recognition.[6][7]

-

Upstream Residues: While less critical than the downstream acidic residues, the presence of basic residues (e.g., Arginine) upstream of the phosphorylation site can also influence substrate binding, as seen in commonly used synthetic peptide substrates.

-

Proline Exclusion: The presence of a proline residue at the +1 position is inhibitory to CK2 activity.[8]

A widely accepted optimal consensus sequence can be represented as pS/pT-D/E-X-D/E , with the acidic residue at the +3 position being of utmost importance.[4]

Quantitative Data on CK2 Substrate Peptides

The efficiency of CK2 phosphorylation of its substrates can be quantified by determining the kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value is an inverse measure of the affinity of the enzyme for its substrate, while Vmax represents the maximum rate of the reaction. The catalytic efficiency of the kinase for a particular substrate is often expressed as the kcat/Km ratio.

Below is a summary of kinetic data for commonly used synthetic CK2 peptide substrates.

| Peptide Sequence | Description | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| RRRADDSDDDDD | A commercially available, highly selective CK2 substrate.[9] | 50 - 60[2][5][10] | Not consistently reported | Not consistently reported | Not consistently reported |

| RRREEETEEE-OH | Derived from the phosphorylation site in casein, specific for CK2.[11] | 500[12] | Similar to casein[12] | Not consistently reported | Not consistently reported |

| RRRDDDSDDD | A synthetic substrate used in kinetic studies. | 60 (in 150 mM NaCl)[5][13] | Not reported | Not reported | Not reported |

Note: Kinetic parameters can vary depending on the experimental conditions, such as buffer composition (e.g., salt concentration) and the source and purity of the CK2 enzyme.[5][13]

Experimental Protocols

In Vitro CK2 Kinase Assay using P81 Phosphocellulose Paper (Radiometric)

This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Materials:

-

Purified recombinant CK2 enzyme

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)[14]

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid (chilled)

-

Acetone

-

Scintillation counter and vials

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, the desired concentration of the CK2 substrate peptide, and the purified CK2 enzyme.

-

Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mix. The final ATP concentration should be optimized for the specific assay.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range of phosphate incorporation.

-

Stop the Reaction: Terminate the reaction by spotting a small aliquot of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[7][15][16]

-

Washing: Immediately place the P81 paper in a beaker containing chilled 0.5% phosphoric acid. Wash the paper squares multiple times with gentle agitation to remove unincorporated [γ-³²P]ATP.[7][16][17]

-

Acetone Wash: Perform a final wash with acetone to dehydrate the paper.[7][16][17]

-

Quantification: Allow the P81 paper to air dry completely. Place each square in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Identification of CK2 Substrates using Quantitative Phosphoproteomics

This method identifies endogenous CK2 substrates by comparing the phosphorylation status of proteins in cells with and without CK2 activity.

Workflow:

-

Cell Culture and Treatment: Culture cells of interest and treat one group with a specific CK2 inhibitor (e.g., CX-4945) and another with a vehicle control.

-

Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.

-

Data Analysis: Compare the abundance of phosphopeptides between the CK2 inhibitor-treated and control samples. A significant decrease in the phosphorylation of a specific site upon CK2 inhibition suggests it is a potential CK2 substrate.

-

Bioinformatics Analysis: Perform motif analysis on the identified downregulated phosphosites to confirm the enrichment of the CK2 consensus sequence.

A more advanced approach, termed Kinase Assay Linked with Phosphoproteomics (KALIP), combines an in vitro kinase assay with in vivo phosphoproteomics for higher confidence in substrate identification.[18][19]

CK2 in Signaling Pathways

CK2 is a key regulator of numerous signaling pathways, including the Wnt and NF-κB pathways, which are critical in development and disease.

The Role of CK2 in the Wnt Signaling Pathway

In the canonical Wnt signaling pathway, CK2 acts as a positive regulator.[11][20] It phosphorylates several key components, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

References

- 1. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 peptide substrate, 25 mg [proteinkinase.biz]

- 3. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casein kinase 2 associates with and phosphorylates dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Wnt/β-Catenin Signaling by Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase CK2: biphasic kinetics with peptide substrates. | Sigma-Aldrich [merckmillipore.com]

- 11. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]

- 13. research.monash.edu [research.monash.edu]

- 14. Kinase activity assays Src and CK2 [protocols.io]

- 15. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2.3 |. In vitro kinase assays [bio-protocol.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Casein Kinase 2 (CK2) Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Protein kinase CK2, formerly known as casein kinase II, is a highly pleiotropic and constitutively active serine/threonine kinase. It plays a pivotal role in a vast array of cellular processes, including cell cycle progression, transcription, translation, and apoptosis.[1][2] Its deep involvement in human health and disease, particularly in cancer, has made it a significant target for therapeutic intervention.[1][3] A thorough understanding of its substrate specificity is paramount for deciphering its complex regulatory networks and for the rational design of targeted therapies. This guide provides a detailed examination of the core principles governing CK2 substrate recognition, experimental methodologies for its study, and the functional implications of its phosphorylation events.

The CK2 Consensus Sequence: A Foundation of Acidic Residues

CK2 is a quintessential "acidophilic" kinase, demonstrating a strong preference for substrates with acidic residues surrounding the phosphorylation site.[4] The minimal consensus sequence for CK2 phosphorylation is defined by the presence of an acidic amino acid (Aspartate [D] or Glutamate [E]) at the n+3 position relative to the serine (S) or threonine (T) phosphoacceptor site.[5][6]

pS/pT-X-X-D/E

While this n+3 acidic residue is considered the most crucial determinant, the specificity and efficiency of phosphorylation are significantly enhanced by the presence of additional acidic residues, particularly at the n+1 position.[4][7] Analysis of hundreds of known CK2 phosphosites reveals a strong preference for acidic residues at nearly all positions surrounding the target site, with a notable absence of basic residues.[4][5] Aspartate is often a more effective determinant than glutamate at these key positions.[7]

It is important to note that the presence of a proline (P) residue at the n+1 position is inhibitory to CK2 activity, a feature that distinguishes its specificity from proline-directed kinases like cdc2.[4][8]

Quantitative Analysis of Substrate Recognition

The substrate preferences of CK2 have been quantitatively defined through various methods, including kinetic analysis of synthetic peptides and large-scale phosphoproteomic screens. These studies provide a detailed view of the amino acids favored at each position relative to the phosphorylation site.

| Position | Favored Residues | Detrimental Residues | Notes |

| n+3 | D, E (critical) | Basic (K, R), Proline (P) | An acidic residue is absolutely required for efficient phosphorylation.[7] |

| n+1 | D, E (highly favored) | Proline (P) | Greatly enhances kinetic constants.[4][7] |

| n-1 to n-5 | D, E | Basic (K, R) | Multiple acidic residues N-terminal to the site enhance binding.[7] |

| n (Site) | S, T | Y | CK2 is primarily a Ser/Thr kinase, though tyrosine phosphorylation has been reported.[9] |

This table summarizes qualitative and quantitative findings from multiple studies on CK2 substrate specificity.[4][7][8]

Beyond the Consensus: Hierarchical Phosphorylation

While the linear consensus sequence is a primary determinant, CK2 specificity can be regulated by a more complex mechanism known as hierarchical phosphorylation . In this process, phosphorylation of a substrate by a "priming" kinase creates a new recognition site for CK2.[10]

CK2 can recognize a phosphoserine (pS) or phosphothreonine (pT) residue as an acidic determinant.[11][12] This means a priming phosphorylation event can complete a CK2 consensus motif, allowing CK2 to then phosphorylate an adjacent site. This mechanism provides a way for the constitutively active CK2 to be integrated into dynamic signaling pathways.[11]

Systematic studies using peptide arrays have shown that hierarchical phosphorylation can be as enzymatically favorable as canonical phosphorylation and requires precise positioning of the priming phosphodeterminant.[11][12]

An example of this is the phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where phosphorylation of Y512 by the tyrosine kinase Fyn is required for subsequent CK2-mediated phosphorylation of S511.[10]

Experimental Protocols for Studying CK2 Substrate Specificity

A variety of experimental approaches are employed to identify and validate CK2 substrates and to characterize its activity.

This is a classic and robust method to directly measure the phosphorylation of a specific peptide or protein substrate by purified CK2.[13][14]

A. Materials:

-

Enzyme: Purified recombinant CK2 (catalytic subunit or holoenzyme).

-

Substrate: Specific peptide substrate (e.g., RRRADDSDDDDD) or purified protein of interest.

-

Kinase Buffer (Typical): 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

Phosphate Donor: ATP solution containing [γ-³²P]ATP.[14]

-

Stopping Solution: 40% Trichloroacetic acid (TCA) or Phosphoric acid.[15]

-

Detection: Scintillation counter.

B. Protocol Steps:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the kinase buffer, enzyme, and substrate.

-

Initiate Reaction: Add the [γ-³²P]ATP-containing ATP solution to the tube to start the reaction.

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of incorporation.[15]

-

Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and precipitate the phosphorylated substrate.[14]

-

Washing: Wash the P81 papers several times with the wash buffer to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.[14][15]

-

Quantification: Place the dried P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.[15]

-

Controls: Include negative controls (no enzyme) to determine background levels and positive controls with a known CK2 substrate. A CK2-specific inhibitor like CX-4945 (Silmitaseratib) can be used to confirm specificity.[1][14]

Mass spectrometry-based phosphoproteomics is a powerful, unbiased approach to identify hundreds of potential CK2 substrates simultaneously within a complex biological sample.[1][16]

A. General Workflow:

-

Cellular Perturbation: Treat cultured cells with a highly specific CK2 inhibitor (e.g., CX-4945) or a vehicle control.[1][2]

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument sequences the peptides and identifies the precise location of phosphorylation.

-

Data Analysis and Quantification: Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples. A significant decrease in a phosphorylation site's abundance upon CK2 inhibition identifies it as a candidate CK2 substrate.[1][2]

-

Motif Analysis: Analyze the sequences surrounding the down-regulated phosphorylation sites to confirm the enrichment of the canonical CK2 consensus motif.[1][17]

This discovery-based approach has successfully identified hundreds of novel CK2 substrates, revealing its role in diverse processes like chromosome condensation and RNA processing.[1][2]

Conclusion

The substrate specificity of protein kinase CK2 is primarily driven by its preference for acidic residues, particularly at the n+3 position relative to the phosphoacceptor site. However, this fundamental rule is nuanced by the contribution of multiple acidic residues and the regulatory potential of hierarchical phosphorylation. A combination of traditional in vitro kinase assays and advanced phosphoproteomic strategies provides a powerful toolkit for researchers to identify and validate CK2 substrates. For drug development professionals, a deep understanding of these specificity determinants is crucial for assessing the on- and off-target effects of CK2 inhibitors and for discovering novel therapeutic avenues targeting specific CK2-substrate interactions.

References

- 1. doaj.org [doaj.org]

- 2. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The consensus sequences for cdc2 kinase and for casein kinase-2 are mutually incompatible. A study with peptides derived from the beta-subunit of casein kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic investigation of hierarchical phosphorylation by protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoproteomics Identifies CK2 as a Negative Regulator of Beige Adipocyte Thermogenesis and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Protein Kinase CK2 Substrate Peptides

For Researchers, Scientists, and Drug Development Professionals

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed, and constitutively active serine/threonine protein kinase.[1] As a holoenzyme typically composed of two catalytic (α and/or α') and two regulatory (β) subunits, CK2 is one of the most pleiotropic kinases, with hundreds of identified substrates.[2][3] This extensive substrate portfolio implicates CK2 in a vast array of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction.[4][5] Its dysregulation is linked to numerous human diseases, particularly cancer, making it a significant therapeutic target.[6]

This guide provides an in-depth overview of the core methodologies used to discover and characterize CK2 substrates, presents key quantitative data, and illustrates the complex signaling networks in which CK2 participates.

CK2 Substrate Recognition and Specificity

CK2 is classified as an acidophilic kinase, demonstrating a distinct preference for phosphorylation sites surrounded by acidic residues.[3]

-

Consensus Sequence: The canonical phosphorylation consensus sequence for CK2 is pS/pT-D/E-X-D/E , where the phosphorylated serine or threonine is followed by acidic residues, typically aspartic acid (D) or glutamic acid (E).[1][7] The residue at the +3 position is considered the most critical for recognition, followed by the residue at the +1 position.[1][3]

-

Role of the β-Subunit: The regulatory CK2β subunit does not function as a simple on/off switch but plays a crucial role as a docking protein, facilitating the interaction between the catalytic subunits and specific substrates.[3]

-

Substrate Classification: CK2 substrates can be categorized into three classes based on their phosphorylation by different forms of the kinase[8]:

-

Class I: Substrates are phosphorylated equally well by the holoenzyme and the free catalytic subunits.[8]

-

Class II: Substrates are phosphorylated only by the free catalytic subunits.[8]

-

Class III: Substrates are preferentially phosphorylated by the complete holoenzyme, indicating a dependency on the β-subunit for recognition.[8]

-

Quantitative Analysis of CK2 Substrates

Quantitative phosphoproteomics provides a powerful tool for identifying kinase substrates on a global scale. A common strategy involves the use of specific inhibitors to assess changes in the phosphoproteome. In a study utilizing the selective CK2 inhibitor CX-4945 on mitotically arrested HeLa cells, researchers identified 330 phosphorylation sites on 202 proteins that were significantly decreased upon CK2 inhibition, marking them as candidate substrates.[4][9][10]

Table 1: Validated Candidate CK2 Substrates Sensitive to CX-4945 Inhibition in Mitosis

| Protein | Phosphorylation Site | Function |

|---|---|---|

| Topoisomerase IIα | Serine 1377 | Chromosome condensation and segregation |

| eIF2β (Eukaryotic Initiation Factor 2β) | Serine 2 | Protein synthesis initiation |

| HSP90A (Heat Shock Protein 90A) | Serine 263 | Chaperone, protein folding and stability |

| EF1D (Elongation Factor 1 Delta) | Serine 162 | Protein synthesis elongation |

| HDAC1 (Histone Deacetylase 1) | Serine 421, Serine 423 | Chromatin remodeling, transcriptional repression |

| PPP1R2 (Protein Phosphatase 1 Regulatory Subunit 2) | Serine 121, Serine 122 | Inhibition of protein phosphatase 1 |

Source: Data compiled from Hornbeck et al., 2015 as cited in Rusin et al., 2017.[9][10]

Table 2: CK2 Consensus Motif Analysis

| Position Relative to Phosphosite (pS/pT) | Favored Residue(s) | Frequency / Importance |

|---|---|---|

| +1 | Aspartic Acid (D) / Glutamic Acid (E) | High (51% of substrates) |

| +2 | Any Amino Acid (X) | N/A |

| +3 | Aspartic Acid (D) / Glutamic Acid (E) | Crucial (69% of substrates) |

| Flanking Regions (-7 to +7) | Acidic Residues | Generally favored |

Source: Data from Weblogo analysis of 767 validated CK2 phosphosites.[3]

Experimental Protocols for Substrate Discovery and Validation

A multi-faceted approach is required to reliably identify and characterize CK2 substrates, moving from high-throughput screening to direct biochemical validation.

This method identifies candidate substrates by measuring changes in phosphorylation levels after inhibiting CK2 activity in cells.

Protocol Outline: SILAC-based Phosphoproteomics with CK2 Inhibition

-

Metabolic Labeling: Culture two populations of cells (e.g., HeLa) in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) isotopes (SILAC).[10]

-

Cell Synchronization & Arrest: Synchronize cells at a specific cell cycle stage (e.g., mitosis) using agents like thymidine and Taxol.[10]

-

Inhibitor Treatment: Treat the "heavy"-labeled cell population with a selective CK2 inhibitor (e.g., 5 µM CX-4945 for 45 minutes) and the "light"-labeled population with a vehicle control (e.g., DMSO).[10]

-

Cell Lysis and Protein Digestion: Combine the cell populations 1:1, lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.[10]

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[10]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of "heavy" vs. "light" phosphopeptides. Peptides showing a significant decrease in the "heavy" (inhibitor-treated) sample are identified as candidate CK2 substrates.[4]

References

- 1. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]

- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]

The Central Role of Casein Kinase 2 (CK2) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of a vast array of cellular processes. Its constitutive activity and promiscuous nature, with hundreds of identified substrates, place it at the nexus of numerous signaling pathways that govern cell proliferation, survival, and apoptosis. Dysregulation of CK2 activity is frequently implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the function of CK2 in key cellular signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions.

Introduction to Casein Kinase 2 (CK2)

CK2 is typically found as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] While the catalytic subunits possess the kinase activity, the regulatory subunits are crucial for holoenzyme stability and substrate specificity.[1] Unlike many other kinases, CK2 is considered to be constitutively active, with its regulation occurring primarily through changes in its expression levels and subcellular localization.[2] CK2's consensus phosphorylation sequence is characterized by an acidic residue (Asp or Glu) at the +3 position relative to the serine or threonine target, and often acidic residues in other surrounding positions as well.[3]

CK2's Role in Major Cellular Signaling Pathways

CK2's influence extends across multiple fundamental signaling cascades, often acting as a key modulator that tips the balance towards cell growth and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. A key substrate of CK2 is the tumor suppressor PTEN. Phosphorylation of PTEN by CK2 inhibits its phosphatase activity, leading to sustained activation of the PI3K pathway.[4] Furthermore, CK2 directly phosphorylates Akt1 on serine 129 (S129), a phosphorylation event that enhances Akt's kinase activity and promotes cell survival.[5][6] This multifaceted regulation underscores CK2's role as a potent activator of this pro-survival cascade.

Caption: CK2's role in the PI3K/Akt/mTOR signaling pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. CK2 is a positive regulator of this pathway.[2] It directly phosphorylates β-catenin at threonine 393 (T393).[7] This phosphorylation event stabilizes β-catenin by preventing its degradation, leading to its accumulation in the nucleus, where it acts as a transcriptional co-activator of Wnt target genes that promote cell proliferation.[7][8]

Caption: CK2's modulation of the Wnt/β-catenin signaling pathway.

The NF-κB Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. CK2 is a key activator of the canonical NF-κB pathway.[2] It can phosphorylate the inhibitor of NF-κB, IκBα, on its C-terminal PEST domain, which promotes its degradation.[2][9] Additionally, CK2 can directly phosphorylate the p65 (RelA) subunit of NF-κB at serine 529 (S529), enhancing its transcriptional activity.[10][11] These actions collectively lead to the sustained activation of NF-κB and the expression of its anti-apoptotic target genes.

References

- 1. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re-evaluation of protein kinase CK2 pleiotropy: new insights provided by a phosphoproteomics analysis of CK2 knockout cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]

- 9. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Interaction of Casein Kinase 2 with its Substrate Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, gene expression, and apoptosis.[1] Its constitutive activity and broad substrate specificity make it a critical regulator in cellular homeostasis and a significant target in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the interaction between CK2 and its substrate peptides, detailing the molecular determinants of substrate recognition, the kinetics of phosphorylation, and the key signaling pathways involved. Furthermore, this guide furnishes detailed experimental protocols for assays commonly used to study CK2 activity and its inhibition, alongside quantitative data to support experimental design and interpretation.

The Molecular Basis of CK2-Substrate Interaction

The interaction between CK2 and its substrates is primarily governed by the primary amino acid sequence surrounding the phosphorylatable serine or threonine residue.

The Consensus Recognition Sequence

CK2 is an acidophilic kinase, demonstrating a strong preference for substrates with acidic residues, particularly aspartic acid (Asp) and glutamic acid (Glu), located C-terminal to the phosphorylation site. The canonical consensus sequence for CK2 phosphorylation is S/T-D/E-X-D/E , where 'S' or 'T' is the phosphoacceptor site, 'D' or 'E' are acidic residues, and 'X' is any amino acid.[2]

The presence of multiple acidic residues, both N-terminal and C-terminal to the serine or threonine, significantly enhances the efficiency of phosphorylation.[2] Studies with synthetic peptides have elucidated that acidic residues at the +1 and +3 positions (relative to the phosphorylation site) are particularly crucial for substrate recognition and binding.[2] Aspartate has been shown to be a more effective determinant than glutamate in these key positions.[2]

Structural Insights into the Interaction

The catalytic subunits of CK2 possess a highly basic substrate-binding groove. This positively charged region electrostatically interacts with the negatively charged acidic side chains of the substrate peptide, facilitating proper orientation and high-affinity binding. The regulatory β-subunit of the CK2 holoenzyme can also play a role in substrate recognition and modulate the kinase's activity towards specific substrates.[3]

Quantitative Analysis of CK2-Substrate Peptide Interaction

The interaction between CK2 and its substrate peptides can be quantified through the determination of kinetic parameters such as the Michaelis constant (Km) and the dissociation constant (Kd). These values provide insights into the affinity of the kinase for its substrate and the efficiency of the phosphorylation reaction.

| Peptide Substrate Sequence | Kinetic Parameter | Value | Conditions |

| RRRDDDSDDD | Km | 60 µM | In the presence of 150 mM NaCl.[4] |

| Substrate of recombinant α-subunit | Km | 104 µM | In the absence of added NaCl.[4] |

| RRRADDSDDDDD | Km | Not specified | Used in heparin inhibition studies. |

| Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | Km | 500 µM | Compared to casein (Km = 50 µM).[5] |

| KESEEE-NH2 | Kd | 0.39 mM | Weakly binds to the CK2α substrate binding-site. |

Key Signaling Pathways Involving CK2

CK2 is a central node in numerous signaling pathways that are fundamental to cell survival and proliferation. Its dysregulation is frequently implicated in various diseases, including cancer.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory and immune responses, as well as cell survival. CK2 can directly phosphorylate several components of the NF-κB pathway, including IκBα and the p65/RelA subunit of NF-κB. Phosphorylation of IκBα by CK2 promotes its degradation, leading to the activation and nuclear translocation of NF-κB, which in turn upregulates the expression of pro-survival genes.

References

- 1. Substrate specificity determinants for casein kinase II as deduced from studies with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic peptide substrate specific for casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for in vitro Casein Kinase 2 (CK2) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes, including cell cycle control, DNA repair, and signal transduction.[1][2][3] Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[1][4][5][6] This document provides detailed protocols for performing in vitro CK2 activity assays, which are essential for studying its enzymatic function and for the screening and characterization of potential inhibitors. The primary method described is a radiometric assay using a specific peptide substrate and [γ-³²P]ATP, which offers high sensitivity and specificity.

Signaling Pathway Involving Casein Kinase 2

CK2 is a key player in several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Its constitutive activity allows it to phosphorylate a vast number of substrates, thereby influencing multiple downstream cellular events.[7] Dysregulation of CK2 can lead to the aberrant activation of pro-survival pathways and the inhibition of tumor suppressors, contributing to tumorigenesis.[4][6]

Caption: CK2 signaling pathways influencing cell fate.

Experimental Workflow

The general workflow for an in vitro CK2 activity assay involves the preparation of reagents, setting up the kinase reaction, stopping the reaction, separating the phosphorylated substrate from the radioactive ATP, and finally, quantifying the incorporated phosphate.

Caption: Experimental workflow for the CK2 activity assay.

Detailed Experimental Protocol: Radiometric Filter Binding Assay

This protocol is adapted from commercially available kits and is a standard method for measuring CK2 activity.

Materials and Reagents

-

Recombinant Human Casein Kinase 2 (CK2): (e.g., NEB #P6010)

-

CK2 Substrate Peptide: A specific peptide such as RRRADDSDDDDD or RRREEETEEE-OH.[6][7]

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB.

-

[γ-³²P]ATP: (~3000 Ci/mmol)

-

P81 Phosphocellulose Squares

-

0.75% Phosphoric Acid

-

Acetone

-

40% Trichloroacetic Acid (TCA) (Optional, for stopping the reaction)

-

Scintillation Vials and Scintillation Cocktail

Equipment

-

Microcentrifuge

-

30°C water bath or incubator

-

Pipettors and tips

-

Timer

-

Scintillation counter

Protocol Steps

-

Preparation of Radiolabeled ATP Mix:

-

Prepare a diluted [γ-³²P]ATP solution by mixing 90 µl of the Magnesium/ATP Cocktail with 10 µl of [γ-³²P]ATP (100 µCi). This will be your working radiolabeled ATP solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following reagents in the specified order. Prepare a master mix for multiple reactions to ensure consistency.

-

| Reagent | Volume (µl) | Final Concentration |

| Assay Dilution Buffer (ADB) | 10 | - |

| CK2 Substrate Peptide (1 mM stock) | 10 | 200 µM |

| Inhibitor or Vehicle | 10 | Varies |

| CK2 Enzyme (diluted in ADB) | 10 | 50-500 ng |

| Diluted [γ-³²P]ATP | 10 | 100 µM ATP |

| Total Volume | 50 |

-

Initiate and Incubate:

-

Start the reaction by adding the diluted [γ-³²P]ATP.

-

Mix gently and incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 20 µl of 40% TCA or by spotting the reaction mixture directly onto the P81 paper and immersing it in 0.75% phosphoric acid.

-

-

Substrate Capture and Washing:

-

Spot 25 µl of the reaction mixture onto a labeled P81 phosphocellulose square.

-

Allow the paper to air dry for a few minutes.

-

Wash the P81 papers by immersing them in a beaker containing 0.75% phosphoric acid. Swirl gently for 5 minutes.

-

Perform at least three more washes with fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 1 minute to aid in drying.

-

-

Quantification:

-

Allow the P81 papers to dry completely.

-

Place each paper in a scintillation vial, add an appropriate amount of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the Specific Activity of ATP:

-

Determine the total counts per minute (CPM) in 10 µl of the diluted [γ-³²P]ATP mix by spotting it onto a P81 paper and counting without washing.

-

Calculate the pmoles of ATP in 10 µl of the mix.

-

Specific Activity (CPM/pmol) = Total CPM / Total pmoles of ATP.

-

-

Calculate CK2 Activity:

-

Subtract the background CPM (from the "no enzyme" control) from the sample CPM.

-

Calculate the pmoles of phosphate incorporated: (Net CPM) / (Specific Activity of ATP).

-

Calculate the specific activity of the enzyme: (pmoles of phosphate incorporated) / (incubation time in min) / (µg of enzyme).

-

Data Presentation

Quantitative data from CK2 activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: CK2 Specific Activity Determination

| Sample | Net CPM | Phosphate Incorporated (pmol) | Specific Activity (pmol/min/µg) |

| CK2 (50 ng) | 15,000 | 1.5 | 3.0 |

| CK2 (100 ng) | 30,000 | 3.0 | 3.0 |

| CK2 (200 ng) | 60,000 | 6.0 | 3.0 |

Table 2: Inhibition of CK2 Activity

| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | 0.1 | 25 | 0.25 |

| 0.5 | 60 | ||

| 1.0 | 85 | ||

| Inhibitor B | 0.1 | 10 | 1.5 |

| 0.5 | 30 | ||

| 1.0 | 45 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Incomplete washing | Increase the number and duration of washes. |

| Non-specific binding of ATP | Ensure P81 papers are of good quality. | |

| Low Signal | Inactive enzyme | Use a fresh enzyme aliquot; check storage conditions. |

| Suboptimal reaction conditions | Optimize ATP concentration, pH, and incubation time. | |

| Poor Reproducibility | Pipetting errors | Use a master mix for reagents; calibrate pipettors. |

| Inconsistent incubation times | Use a timer and process samples consistently. |

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]

- 3. Kinase Family CK2 - WikiKinome [kinase.com]

- 4. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Casein Kinase 2: a novel player in glioblastoma therapy and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Casein Kinase 2 (CK2) Kinase Assay Using a Substrate Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1][2][3] Its constitutive activity and its involvement in various signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT, have implicated CK2 in the pathogenesis of several diseases, most notably cancer.[1][2][4] Consequently, CK2 has emerged as a significant therapeutic target for drug development.

These application notes provide a comprehensive guide for utilizing a specific Casein Kinase 2 substrate peptide in a kinase assay. The protocols detailed below are designed to be adaptable for various research applications, from routine enzyme activity measurements to high-throughput screening of potential inhibitors.

Principle of the Assay

The fundamental principle of the CK2 kinase assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate peptide by the CK2 enzyme. The extent of this phosphorylation event can be quantified using various detection methods, including radiometric, fluorescence-based, and antibody-based approaches. The most common method involves the use of radiolabeled ATP ([γ-³²P]ATP), where the incorporation of the ³²P isotope into the substrate peptide is measured.

Materials and Reagents

-

Enzyme: Purified, active Casein Kinase 2 (human recombinant)

-

Substrate: Specific CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP: Adenosine triphosphate, high purity

-

Radiolabeled ATP: [γ-³²P]ATP

-

Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

Stopping Reagent: (e.g., 75 mM phosphoric acid or 3% phosphoric acid solution)

-

P81 Phosphocellulose Paper

-

Wash Buffer: 0.75% Phosphoric acid

-

Scintillation Cocktail

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath

-

Scintillation counter

Experimental Protocols

Protocol 1: Radiometric Filter Binding Assay

This protocol describes a classic and robust method for measuring CK2 activity using a radiolabeled phosphate donor.

1. Reagent Preparation:

-

CK2 Enzyme Dilution: Prepare a working dilution of the CK2 enzyme in kinase assay buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 ng per reaction.

-

Substrate Peptide Solution: Prepare a stock solution of the CK2 substrate peptide in deionized water. A typical final concentration in the assay is 100-200 µM.

-

ATP Mix: Prepare a mixture of non-radiolabeled ATP and [γ-³²P]ATP in kinase assay buffer. A common final concentration is 50-100 µM ATP with a specific activity of 200-500 cpm/pmol.

2. Kinase Reaction:

-

Set up the kinase reactions in microcentrifuge tubes on ice. A typical reaction volume is 25-50 µL.

-

For each reaction, add the following components in order:

-

Kinase Assay Buffer

-

Substrate Peptide Solution

-

Diluted CK2 Enzyme

-

(Optional) Inhibitor or test compound

-

-

Initiate the reaction by adding the ATP mix.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.

3. Stopping the Reaction and Sample Processing:

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

-

Allow the paper to air dry for a few minutes.

-

Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to facilitate drying.

-

Allow the papers to dry completely.

4. Detection:

-

Place each dried P81 paper square into a scintillation vial.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radiometric Fluorescence-Based Assay

This protocol offers a safer and often higher-throughput alternative to the radiometric assay. It utilizes a modified CK2 substrate peptide that exhibits a change in fluorescence upon phosphorylation.

1. Reagent Preparation:

-

CK2 Enzyme Dilution: As described in Protocol 1.

-

Fluorescent Substrate Peptide: Use a commercially available fluorescently labeled CK2 substrate peptide (e.g., Sox-labeled peptide). Prepare a stock solution as recommended by the manufacturer.

-

ATP Solution: Prepare a stock solution of non-radiolabeled ATP in kinase assay buffer.

2. Kinase Reaction:

-

Set up the kinase reactions in a suitable microplate (e.g., a black 96-well plate for fluorescence measurements).

-

Add the following components to each well:

-

Kinase Assay Buffer

-

Fluorescent Substrate Peptide

-

Diluted CK2 Enzyme

-

(Optional) Inhibitor or test compound

-

-

Initiate the reaction by adding the ATP solution.

3. Detection:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at time zero.

-

Incubate the plate at 30°C.

-

Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the kinase activity.

Data Presentation

Quantitative data from a representative CK2 kinase assay are summarized below. These tables illustrate the determination of enzyme kinetics and the evaluation of an inhibitor.

Table 1: Michaelis-Menten Kinetics of CK2 with Substrate Peptide

| Substrate Peptide (µM) | Initial Velocity (pmol/min) |

| 10 | 5.2 |

| 20 | 9.8 |

| 50 | 18.5 |

| 100 | 28.6 |

| 200 | 40.0 |

| 400 | 50.0 |

Table 2: Inhibition of CK2 Activity by a Test Compound

| Inhibitor Concentration (nM) | % Inhibition |

| 1 | 12.5 |

| 10 | 48.2 |

| 50 | 75.3 |

| 100 | 90.1 |

| 500 | 98.6 |

Visualizations

CK2 Signaling Pathway

CK2 is a key regulator in several critical signaling pathways that control cell survival and proliferation. The diagram below illustrates the central role of CK2 in modulating the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[1][2][4]

Caption: Overview of CK2's role in major signaling pathways.

Experimental Workflow for Radiometric CK2 Kinase Assay

The following diagram outlines the key steps involved in the radiometric CK2 kinase assay, from reaction setup to data acquisition.

Caption: Step-by-step workflow for the radiometric CK2 kinase assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | Incomplete washing of P81 paper | Increase the number and duration of wash steps. Ensure adequate volume of wash buffer. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage conditions (-80°C). |

| Suboptimal assay conditions | Optimize incubation time, temperature, and reagent concentrations. | |

| Incorrect ATP concentration | Verify the concentration and specific activity of the ATP mix. | |

| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and proper pipetting technique. |

| Inconsistent incubation times | Ensure all reactions are started and stopped consistently. |

Conclusion

The use of a specific substrate peptide in a kinase assay provides a reliable and sensitive method for measuring the enzymatic activity of Casein Kinase 2. The protocols and data presented in these application notes offer a solid foundation for researchers to investigate the function of CK2 and to screen for potential therapeutic inhibitors. Careful optimization of assay conditions and adherence to good laboratory practices are essential for obtaining accurate and reproducible results.

References

protocol for CK2 inhibitor screening with a peptide substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prominent target for therapeutic intervention. The development of specific and potent CK2 inhibitors is a key focus in drug discovery. This document provides a detailed protocol for a fluorescence polarization (FP)-based assay for the high-throughput screening of CK2 inhibitors using a peptide substrate. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, making it an ideal method for studying kinase-inhibitor interactions.

Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay for CK2 inhibitor screening is a competitive binding assay. It relies on the principle that a small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger CK2 enzyme, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization. In the presence of a competitive inhibitor, the inhibitor will bind to the ATP-binding site of CK2, preventing the binding of the fluorescent tracer. This results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.

Data Presentation

Table 1: Biochemical Parameters for CK2 Kinase Assay

| Parameter | Value | Reference |

| Peptide Substrate | RRRDDDSDDD | [1] |

| Fluorescent Label | 5-FAM (5-Carboxyfluorescein) | N/A |

| Recombinant Human CK2α | Full-length, His-tagged | [2] |

| Km for Peptide Substrate | ~60 µM | [3] |

| Km for ATP | ~0.26 µM | [4] |

Table 2: IC50 Values of Common CK2 Inhibitors

| Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Silmitasertib (CX-4945) | 1 | Recombinant human CK2 holoenzyme | [5] |

| SGC-CK2-1 | 4.2 (CK2α), 2.3 (CK2α') | Recombinant human CK2 | [6] |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | 130 | Recombinant human CK2 | [] |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | 130 | Recombinant human CK2 | [] |

| Ellagic Acid | 30 | Recombinant human CK2 | N/A |

| Quinalizarin | 40 | Recombinant human CK2 | N/A |

| IQA (1-Isoquinolinecarboxamide) | 2100 | Recombinant human CK2 | [5] |

| CK2-IN-7 | N/A | Cell-based assay | [] |

| CIGB-300 | N/A | Cell-based assay | [] |

| CK2 inhibitor 2 | 0.66 | Recombinant human CK2 | [] |

| CK2 inhibitor 3 | 280 | Recombinant human CK2 | [] |

| CK2 inhibitor 4 | 3800 | Recombinant human CK2 | [] |

| CK2-IN-10 | N/A | Allosteric inhibitor | [] |

| CK2-IN-12 | 800 | Recombinant human CK2 | [] |

| CK2-IN-13 | 5.8 | Recombinant human CK2 | [] |

| CK2-IN-14 | 36.7 | Recombinant human CK2α | [] |

| CK2-IN-15 | 0.051 | Recombinant human CK2 | [] |

| PIM-1/CK2-IN-2 | N/A | Dual inhibitor | [] |

| HDAC/CK2-IN-1 | 3670 | Recombinant human CK2 | [] |

Experimental Protocols

Materials and Reagents

-

Recombinant Human CK2α: Full-length, purified protein (e.g., from baculovirus expression system).[2]

-

Fluorescently Labeled Peptide Substrate (Tracer): 5-FAM-RRRDDDSDDD (custom synthesis).

-

ATP: Adenosine 5'-triphosphate, disodium salt.

-

Test Compounds: Dissolved in 100% DMSO.

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

-

Plate: Black, low-volume, 384-well non-binding surface microplate.

-

Fluorescence Polarization Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.

Experimental Workflow

Caption: Workflow for CK2 inhibitor screening using a fluorescence polarization assay.

Detailed Protocol

1. Reagent Preparation:

-

Assay Buffer: Prepare a stock solution of 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.

-

CK2 Enzyme: Thaw recombinant human CK2α on ice. Dilute the enzyme to the final desired concentration (e.g., 5-10 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a stable and significant FP window.

-

Fluorescent Tracer: Prepare a stock solution of the 5-FAM-RRRDDDSDDD peptide in DMSO (e.g., 1 mM). Dilute the tracer in Assay Buffer to the final working concentration (e.g., 10 nM). The optimal concentration should be the lowest possible to give a stable and robust fluorescence signal.

-

ATP Solution: Prepare a stock solution of ATP in water (e.g., 10 mM). Dilute to the final working concentration (e.g., 10 µM, near the Km for ATP) in Assay Buffer.

-

Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO in a separate plate.

2. Assay Procedure (384-well format):

-

Dispense Reagents:

-

Add 5 µL of Assay Buffer to all wells.

-

Add 0.2 µL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells.

-

Add 5 µL of diluted CK2 enzyme to all wells except the "no enzyme" control wells.

-

-

First Incubation:

-

Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Prepare a 2X solution of the fluorescent tracer and ATP in Assay Buffer.

-

Add 10 µL of the tracer/ATP mixture to all wells.

-

-

Second Incubation:

-

Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

-

-

Read Plate:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

-

3. Data Analysis:

-

Controls:

-

High Control (0% inhibition): Wells containing CK2, tracer, ATP, and DMSO.

-

Low Control (100% inhibition): Wells containing tracer, ATP, and DMSO (no enzyme).

-

-

Calculate Percent Inhibition:

% Inhibition = 100 * (1 - (mPsample - mPlow control) / (mPhigh control - mPlow control))

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

-

Mandatory Visualization

CK2 Signaling Pathway and Inhibition

Caption: Simplified CK2 signaling pathway and the point of intervention by inhibitors.[8][9][10][11][12]

Conclusion

The fluorescence polarization-based assay described herein provides a robust, sensitive, and high-throughput method for the screening and characterization of CK2 inhibitors. The detailed protocol and data presentation guidelines are intended to assist researchers in the successful implementation of this assay in their drug discovery efforts. The provided visualizations of the experimental workflow and the CK2 signaling pathway offer a clear conceptual framework for understanding the experimental design and the biological context of CK2 inhibition.

References

- 1. neb.com [neb.com]

- 2. Human CSNK2A1 (CK2 alpha 1), His Tag Recombinant Protein (PV3248) [thermofisher.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. shop.reactionbiology.com [shop.reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring CK2 Phosphorylation of a Synthetic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, transcription, and apoptosis.[1] Its constitutive activity and involvement in various disease states, particularly cancer, have made it a significant target for drug discovery.[1][2] A fundamental aspect of studying CK2 function and developing inhibitors is the accurate measurement of its kinase activity. This is often achieved by monitoring the phosphorylation of a specific synthetic peptide substrate.

This application note provides detailed protocols for measuring the phosphorylation of a synthetic peptide by CK2 using two common methods: a radiometric assay and a non-radioactive fluorescence polarization assay. It also includes guidance on data presentation and interpretation for applications such as inhibitor screening.

Signaling Pathway and Experimental Workflow

CK2 Signaling Pathway

CK2 is a tetrameric enzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] It phosphorylates substrates containing acidic residues, particularly at the n+3 position relative to the phosphorylation site.[2] The diagram below illustrates the basic mechanism of CK2-mediated phosphorylation of a substrate peptide.

Caption: CK2 holoenzyme phosphorylates a substrate peptide using ATP.

General Experimental Workflow

The general workflow for a CK2 kinase assay involves the incubation of the enzyme with its substrate peptide and a phosphate source (ATP), followed by detection of the phosphorylated product. This workflow is adaptable for various detection methods.

Caption: General workflow for a CK2 kinase assay.

Experimental Protocols

Two distinct methods for measuring CK2 activity are detailed below. The first is a traditional radiometric assay, which is highly sensitive. The second is a fluorescence polarization assay, a non-radioactive alternative suitable for high-throughput screening.[4][5]

Protocol 1: Radiometric Filter Binding Assay

This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a synthetic peptide substrate.[5] The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP by binding to a phosphocellulose paper.[5][6]

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT

-

Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB

-

[γ-³²P]ATP (10 µCi/µl)

-

P81 Phosphocellulose Squares

-

75 mM Phosphoric Acid

-

Scintillation Counter and Scintillation Fluid

-

Microcentrifuge tubes

-

Water bath or incubator at 30°C

Procedure:

-

Prepare Diluted [γ-³²P]ATP: Prepare a working solution of ATP by adding 10 µl of [γ-³²P]ATP to 90 µl of the Magnesium/ATP Cocktail. This will be the "hot ATP mix".

-

Set up Reactions: In a microcentrifuge tube, prepare the reaction mixture on ice as follows for a total volume of 50 µl:

-

10 µl Assay Dilution Buffer (ADB)

-

10 µl of CK2 Substrate Peptide (final concentration 200 µM)

-

10 µl of ADB (or inhibitor in ADB for inhibitor screening)

-

10 µl of diluted CK2 enzyme (50-200 ng)

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µl of the hot ATP mix to each tube.

-

Incubation: Vortex the tubes gently and incubate for 10-30 minutes at 30°C. The assay is linear for up to 30 minutes.[5]

-

Stop Reaction: Stop the reaction by spotting 25 µl of the reaction mixture onto a labeled P81 phosphocellulose square.

-

Washing: Immediately place the P81 squares in a beaker containing 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid. This removes unincorporated [γ-³²P]ATP.

-

Counting: After the final wash, dry the P81 squares (e.g., with acetone) and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Assay

This homogeneous assay is based on the change in polarization of fluorescent light emitted by a small fluorescently labeled peptide tracer.[4] When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon phosphorylation and binding to a phosphospecific antibody, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[4][7]

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2 Substrate Peptide

-

Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled version of the substrate peptide)

-

Phosphospecific antibody that binds the phosphorylated substrate

-

Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT

-

ATP solution

-

Stop Solution: 10 mM EDTA

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Set up Kinase Reaction: In a 384-well plate, add the following components:

-

5 µl of CK2 enzyme diluted in Kinase Buffer

-

5 µl of a mixture of the substrate peptide and the fluorescent tracer peptide in Kinase Buffer

-

For inhibitor screening, add 1 µl of the test compound at various concentrations.

-

-

Initiate Reaction: Start the reaction by adding 5 µl of ATP solution (at a concentration near the Km for ATP) to each well.

-

Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.

-

Stop Reaction and Develop Signal: Add 5 µl of Stop Solution containing the phosphospecific antibody to each well.

-

Incubation: Incubate for another 30-60 minutes at room temperature to allow the antibody-phosphopeptide complex to form.

-

Measurement: Read the fluorescence polarization on a compatible plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~530 nm emission for fluorescein).[8]

Data Presentation and Analysis

Quantitative data from CK2 kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize results from inhibitor screening or enzyme kinetics experiments.

Example Data: Inhibition of CK2 Activity

The following table presents hypothetical data from a radiometric assay used to evaluate a CK2 inhibitor. The activity is expressed as counts per minute (CPM), which is proportional to the amount of phosphorylated peptide.

| Condition | Inhibitor Conc. (µM) | Mean CPM | Standard Deviation | % Inhibition |

| No Enzyme Control | 0 | 250 | 45 | N/A |

| Positive Control (No Inhibitor) | 0 | 85,600 | 3,250 | 0 |

| Test Compound | 0.1 | 68,480 | 2,100 | 20.0 |

| Test Compound | 1 | 43,656 | 1,540 | 49.0 |

| Test Compound | 10 | 9,416 | 680 | 89.0 |

| Test Compound | 100 | 1,100 | 150 | 98.7 |

Data Analysis:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(CPM_inhibitor - CPM_no_enzyme) / (CPM_positive_control - CPM_no_enzyme)])

From this data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Based on the table above, the IC₅₀ value would be approximately 1 µM.

Conclusion

References

- 1. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Synthetic peptide substrates for casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. sambomed.co.kr [sambomed.co.kr]

Revolutionizing Kinase Research: A Guide to Non-Radioactive Casein Kinase 2 Assays

Affiliation: Advanced Biochemical Research Institute

Introduction

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] The development of robust and reliable methods to measure CK2 activity is therefore crucial for both basic research and drug discovery.

Traditionally, kinase activity has been assessed using radioactive assays, which, while sensitive, pose significant safety, regulatory, and disposal challenges. This has spurred the development of a new generation of non-radioactive assay technologies that offer comparable or superior performance without the associated hazards. This application note provides a detailed overview and protocols for several leading non-radioactive CK2 assay methods, including luminescence-based, fluorescence-based, and colorimetric approaches. These methodologies provide safer, more efficient, and high-throughput-compatible alternatives for academic and industrial researchers.

Casein Kinase 2 Signaling Pathways

CK2 is a key regulator in multiple signaling cascades, often acting as a master kinase that phosphorylates a wide array of substrates. Its constitutive activity allows it to maintain cellular homeostasis and support cell proliferation and survival. Key pathways influenced by CK2 include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[2] Furthermore, CK2 has been shown to regulate the ERK/MAPK pathway by promoting the nuclear import of ERK.[4] Understanding these intricate connections is vital for contextualizing the results of CK2 activity assays and for the development of targeted therapeutics.

Figure 1: Simplified CK2 signaling pathways.

Comparison of Non-Radioactive CK2 Assay Methods

A variety of non-radioactive assay formats are commercially available, each with its own principle of detection, advantages, and disadvantages. The choice of assay often depends on the specific application, required throughput, and available instrumentation.

| Assay Type | Principle | Advantages | Disadvantages | Typical Z'-factor |

| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and detected by a luciferase reaction.[5] | High sensitivity, broad dynamic range, resistant to compound interference.[6] | Indirect measurement of kinase activity, potential for ATP-regenerating enzyme interference. | > 0.7[6] |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase. Inhibitors displace the tracer, leading to a decrease in polarization.[7] | Homogeneous (mix-and-read) format, suitable for high-throughput screening (HTS).[7] | Potential for interference from fluorescent compounds, requires a specific FP-capable plate reader. | > 0.5 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET between a donor (e.g., Europium) and an acceptor fluorophore, which are brought into proximity by the kinase-mediated phosphorylation of a substrate. | Homogeneous format, ratiometric measurement reduces well-to-well variability and compound interference.[8] | Requires a TR-FRET compatible plate reader, can be more expensive. | > 0.8 |

| Colorimetric (ELISA-based) | The phosphorylated substrate is captured on a plate and detected with a phospho-specific antibody conjugated to an enzyme (e.g., HRP), which generates a colored product.[9][10] | Does not require specialized plate readers, relatively inexpensive. | Multiple wash steps (heterogeneous), lower throughput, potentially lower sensitivity. | Not typically reported |

Experimental Protocols

Luminescence-Based CK2 Kinase Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay system and is designed for a 96- or 384-well plate format.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the initial ADP concentration, and thus to the kinase activity.[6][11]

References

- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. promega.com [promega.com]

- 4. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. ADP-Glo™ Kinase Assay [promega.com]

- 7. sambomed.co.kr [sambomed.co.kr]

- 8. bmglabtech.com [bmglabtech.com]

- 9. immunechem.com [immunechem.com]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. bmglabtech.com [bmglabtech.com]

Determining the Michaelis-Menten Constant (Km) of Casein Kinase 2 for a Peptide Substrate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casein Kinase 2 (CK2) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its involvement in various diseases, particularly cancer, has made it a significant target for drug discovery. A crucial aspect of characterizing CK2 activity and developing specific inhibitors is the determination of its kinetic parameters, most notably the Michaelis-Menten constant (Km). The Km value represents the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. This application note provides a detailed protocol for determining the Km of CK2 for a specific peptide substrate using a radiometric assay.

Data Presentation: Kinetic Parameters of CK2 for Various Peptide Substrates

The following table summarizes the apparent Km values of human CK2 for different peptide substrates as reported in the literature. These values can serve as a reference for expected experimental outcomes.

| Peptide Substrate Sequence | Apparent Km (µM) | Notes |

| Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | 500 | A commonly used specific substrate.[1][2] |

| RRRDDDSDDD | 60 - 104 | A standard peptide substrate for CK2.[3][4] |

| RRRDDDSGGD | N/A | Investigated in a study with a CK2α mutation. |

| RRRDDDTDDD | N/A | Investigated in a study with a CK2α mutation. |